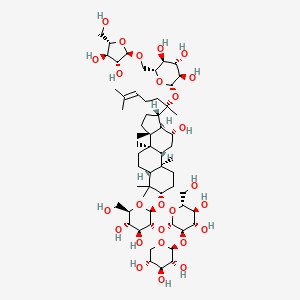
ノトギンセノサイドFP2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Notoginsenoside FP2 is a dammarane-type bisdesmoside saponin isolated from the fruit pedicels of Panax notoginseng . This compound is part of the larger family of ginsenosides, which are known for their diverse pharmacological properties, particularly in traditional Chinese medicine. Notoginsenoside FP2 has garnered attention for its potential therapeutic applications, especially in the treatment of cardiovascular diseases .
科学的研究の応用
Chemistry: In chemistry, notoginsenoside FP2 is used as a reference compound for the study of saponins and their derivatives. It serves as a model for understanding the structure-activity relationships of ginsenosides .
Biology: In biological research, notoginsenoside FP2 is investigated for its effects on cellular processes. Studies have shown that it can modulate various signaling pathways, making it a valuable tool for studying cell biology .
Medicine: Notoginsenoside FP2 has shown promise in the treatment of cardiovascular diseases. It has been found to have anti-inflammatory, antioxidant, and anti-apoptotic properties, which contribute to its cardioprotective effects . Additionally, it is being explored for its potential in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells .
Industry: In the industrial sector, notoginsenoside FP2 is used in the development of functional foods and nutraceuticals. Its health benefits make it a popular ingredient in products aimed at improving cardiovascular health and overall well-being .
作用機序
The mechanism of action of notoginsenoside FP2 involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and apoptosis . Notoginsenoside FP2 targets key proteins and enzymes involved in these pathways, thereby exerting its therapeutic effects. For example, it has been shown to inhibit the activity of pro-inflammatory cytokines and enhance the expression of antioxidant enzymes .
生化学分析
Biochemical Properties
Notoginsenoside FP2 plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of Notoginsenoside FP2 is with cytochrome P450 enzymes, which are involved in the metabolism of various compounds . Additionally, Notoginsenoside FP2 has been shown to modulate the activity of glycosyltransferases, enzymes that play a role in the biosynthesis of glycosides . These interactions highlight the compound’s potential in modulating biochemical pathways and influencing metabolic processes.
Cellular Effects
Notoginsenoside FP2 exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, Notoginsenoside FP2 has been shown to modulate the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism . This modulation can lead to changes in gene expression, affecting cellular functions such as apoptosis, autophagy, and cell cycle progression. Furthermore, Notoginsenoside FP2 has demonstrated anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of Notoginsenoside FP2 involves several key interactions at the molecular level. Notoginsenoside FP2 binds to specific receptors and enzymes, modulating their activity and function. For instance, it has been shown to inhibit the activity of the NLRP3 inflammasome, a protein complex involved in the inflammatory response . This inhibition can reduce the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. Additionally, Notoginsenoside FP2 can activate antioxidant pathways, enhancing the expression of antioxidant enzymes and reducing oxidative stress . These molecular interactions highlight the compound’s potential in modulating various biochemical and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Notoginsenoside FP2 have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that Notoginsenoside FP2 remains stable under specific conditions, maintaining its bioactivity over extended periods . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation, reducing its efficacy . Long-term studies have also indicated that Notoginsenoside FP2 can exert sustained effects on cellular function, including prolonged anti-inflammatory and antioxidant effects .
Dosage Effects in Animal Models
The effects of Notoginsenoside FP2 vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At higher doses, Notoginsenoside FP2 can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications. Additionally, studies have shown that the compound’s efficacy can plateau at higher doses, indicating a potential ceiling effect .
Metabolic Pathways
Notoginsenoside FP2 is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is the phenylpropanoid biosynthesis pathway, which is involved in the production of secondary metabolites . Notoginsenoside FP2 interacts with cytochrome P450 enzymes and glycosyltransferases, influencing the biosynthesis of glycosides and other metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites, highlighting the compound’s role in modulating metabolic processes.
Transport and Distribution
The transport and distribution of Notoginsenoside FP2 within cells and tissues involve several transporters and binding proteins. The compound is primarily transported via active transport mechanisms, involving specific transporters that facilitate its uptake into cells . Once inside the cells, Notoginsenoside FP2 can bind to various proteins, influencing its localization and accumulation . Studies have shown that the compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects .
Subcellular Localization
Notoginsenoside FP2 exhibits specific subcellular localization, which can influence its activity and function. The compound is primarily localized in the cytoplasm and cytomembrane, where it interacts with various enzymes and proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct Notoginsenoside FP2 to these compartments . The subcellular localization of Notoginsenoside FP2 is crucial for its bioactivity, as it allows the compound to interact with its target molecules and exert its therapeutic effects.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of notoginsenoside FP2 typically involves the extraction and purification from the leaves or fruit pedicels of Panax notoginseng. One common method is the use of microwave processing to degrade saponins from the stems and leaves . This method accelerates the transformation of minor ginsenosides and optimizes the conversion conditions using response surface methodology .
Industrial Production Methods: Industrial production of notoginsenoside FP2 involves large-scale extraction and purification processes. Techniques such as preparative two-dimensional reversed-phase liquid chromatography coupled with hydrophilic interaction liquid chromatography are employed to purify saponins from the leaves of Panax notoginseng . This method ensures high purity and yield of the compound.
化学反応の分析
Types of Reactions: Notoginsenoside FP2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the reactions involving notoginsenoside FP2 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are typically mild to moderate temperatures and pressures to preserve the integrity of the saponin structure.
Major Products Formed: The major products formed from the reactions of notoginsenoside FP2 include various derivatives with enhanced biological activities. These derivatives are often tested for their efficacy in different therapeutic applications.
類似化合物との比較
Notoginsenoside FP2 is unique among ginsenosides due to its specific structure and pharmacological properties. Similar compounds include:
Notoginsenoside Fa: Known for its anti-inflammatory and antioxidant properties.
Notoginsenoside Fc: Studied for its potential in cancer therapy.
Ginsenoside Rd: Widely researched for its neuroprotective effects.
Ginsenoside Re: Known for its cardioprotective and anti-diabetic properties.
Compared to these compounds, notoginsenoside FP2 stands out for its potent cardiovascular protective effects and its potential in cancer therapy .
Conclusion
Notoginsenoside FP2 is a promising compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and pharmacological properties make it a valuable subject of study for researchers and a potential therapeutic agent for various diseases. Continued research on notoginsenoside FP2 will likely uncover more of its benefits and applications, further solidifying its importance in the scientific community.
特性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxyoxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H98O26/c1-24(2)10-9-14-58(8,84-51-46(74)41(69)40(68)31(80-51)23-76-49-45(73)39(67)30(21-61)77-49)25-11-16-57(7)35(25)26(62)18-33-55(5)15-13-34(54(3,4)32(55)12-17-56(33,57)6)81-52-47(42(70)37(65)28(19-59)78-52)83-53-48(43(71)38(66)29(20-60)79-53)82-50-44(72)36(64)27(63)22-75-50/h10,25-53,59-74H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30-,31+,32-,33+,34-,35-,36-,37+,38+,39-,40+,41-,42-,43-,44+,45+,46+,47+,48+,49+,50-,51-,52-,53-,55-,56+,57+,58-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMOROOPDIFSMA-HOJZLLFESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(O9)CO)O)O)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H](O9)CO)O)O)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H98O26 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1211.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

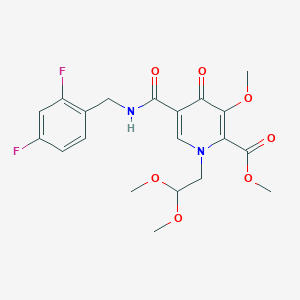

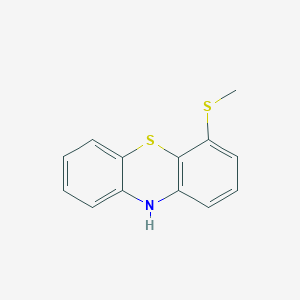

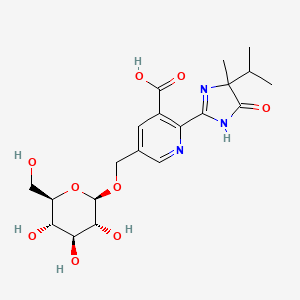

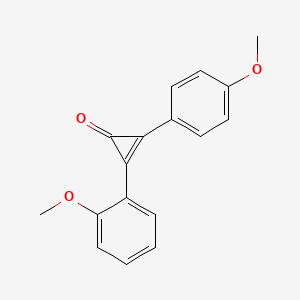
![14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B1494040.png)
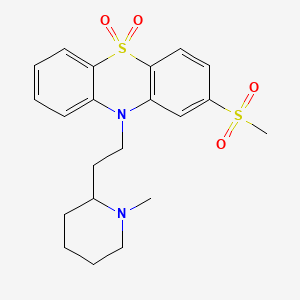


![Diethyl 2,2'-(thieno[3,2-b]thiophene-2,5-diyl)bis(thiophene-3-carboxylate)](/img/structure/B1494059.png)

![[(3S,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbutyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate](/img/structure/B1494065.png)